2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide
Description
This compound features a 1,3-oxazole core substituted with a trifluoromethyl group at position 5 and a methyl group at position 2. The oxazole ring is conjugated to a hydrazinecarbothioamide moiety via a carbonyl linker. Key physicochemical properties of its precursor, 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid (CAS 18955-88-9), include a molecular weight of 195.1 g/mol, melting point of 61–64°C, and predicted density of 1.526 g/cm³ .
Properties
IUPAC Name |
[[2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carbonyl]amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N4O2S/c1-2-12-3(4(16-2)7(8,9)10)5(15)13-14-6(11)17/h1H3,(H,13,15)(H3,11,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJTZSAIXBAUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C(F)(F)F)C(=O)NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-2-methylpropanenitrile and trifluoroacetic acid, under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Attachment of the Hydrazine-1-carbothioamide Moiety: This step involves the reaction of the oxazole derivative with hydrazine and carbon disulfide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxazole ring or the carbonyl group, potentially yielding various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the hydrazine moiety, while substitution reactions could introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, 2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The compound may also induce apoptosis through the activation of intrinsic and extrinsic pathways.
Comparison with Similar Compounds
Hydrazinecarbothioamide Derivatives
Compounds sharing the hydrazinecarbothioamide backbone, such as 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazine-1-carbothioamide (), exhibit antitumor activity. For example:
| Compound | IC50 (µM) MCF-7 | IC50 (µM) HepG2 | Key Structural Features |
|---|---|---|---|
| 1,3,4-Thiadiazole derivative (9b) | N/A | 2.94 | Triazole, ethylidene, thiadiazole |
| Thiazole derivative (12a) | 3.40 | 1.19 | Triazole, thiazole, diazenyl |
| Target compound | Not reported | Not reported | Oxazole, trifluoromethyl, thioamide |
The electron-withdrawing trifluoromethyl group may enhance reactivity compared to triazole derivatives .
Oxazole-Containing Compounds
The oxazole moiety is critical for stability and bioactivity. For instance, 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile () uses a thiazole ring for kinase inhibition. In contrast, the target compound’s oxazole ring with a trifluoromethyl group likely increases its resistance to oxidative degradation compared to non-fluorinated heterocycles .
Trifluoromethyl-Substituted Compounds
Perfluorinated analogs, such as 2-[[[[2-methyl-5-[[[4-methyl[(nonafluorobutyl)sulfonyl]amino]butoxy]carbonyl]amino]phenyl]amino]carbonyl]oxy]propyl ester (), highlight the role of fluorine in enhancing thermal stability and bioavailability.
Structure-Activity Relationships (SAR)
- Oxazole vs. Triazole : Oxazole’s lower basicity compared to triazole may reduce hydrogen-bonding capacity but improve metabolic stability.
- Thioamide Functionality : Likely participates in metal chelation (e.g., Zn²⁺ in proteases) or hydrogen bonding, similar to active thiadiazole/thiazole derivatives .
Biological Activity
2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide is a complex organic compound notable for its unique structural features, including an oxazole ring and a trifluoromethyl group. Its potential biological activities, particularly in medicinal chemistry, have garnered significant interest due to its anticancer properties and other therapeutic implications.
- IUPAC Name : this compound
- Molecular Formula : C7H7F3N4O2S
- Molecular Weight : 268.22 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell proliferation. It may inhibit specific enzymes that play critical roles in cancer progression, leading to the suppression of tumor growth. Additionally, it has been observed to induce apoptosis through both intrinsic and extrinsic pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation.
Enzyme Inhibition
The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for neurotransmitter regulation and have been implicated in neurodegenerative diseases. In a study, derivatives of similar hydrazine compounds exhibited IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition, suggesting that modifications can enhance potency compared to clinically used drugs like rivastigmine .
Study on Antimycobacterial Activity
A recent study evaluated the antimycobacterial activity of hydrazine derivatives similar to the compound . The derivatives were tested against Mycobacterium tuberculosis and non-tuberculous mycobacteria. Although the minimum inhibitory concentrations (MIC) were often above 250 µM due to solubility issues, some compounds showed promising results against M. kansasii, indicating potential for further development in treating mycobacterial infections .
Cytotoxicity Assessment
In vitro cytotoxicity assessments conducted on various eukaryotic cell lines (HepG2 and MonoMac6) revealed that the compound did not exhibit significant cytostatic properties, which is a favorable characteristic for potential therapeutic agents aimed at cancer treatment .
Data Table: Summary of Biological Activities
| Activity | Effect | IC50/Notes |
|---|---|---|
| Anticancer | Inhibits growth of cancer cells | Specific pathways targeted |
| AChE Inhibition | Moderate inhibition | IC50: 27.04 - 106.75 µM |
| BuChE Inhibition | Moderate inhibition | IC50: 58.01 - 277.48 µM |
| Antimycobacterial Activity | Limited effectiveness | MIC > 250 µM |
| Cytotoxicity | No significant effect | Tested on HepG2, MonoMac6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
